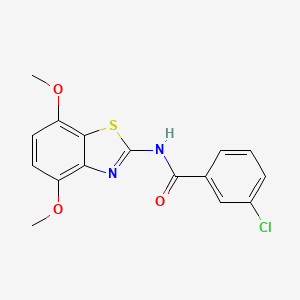

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-21-11-6-7-12(22-2)14-13(11)18-16(23-14)19-15(20)9-4-3-5-10(17)8-9/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSDBOBGKVALTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4,7-dimethoxybenzaldehyde in the presence of an acid catalyst to form the benzothiazole ring. The resulting intermediate is then reacted with 3-chlorobenzoyl chloride to form the final product .

Chemical Reactions Analysis

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to inhibit various enzymes and cellular pathways.

Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those involving kinases and proteases.

Industrial Applications: It is used in the synthesis of other benzothiazole derivatives, which are important in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and proteases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Substituent Effects on Properties

- Methoxy Groups: The 4,7-dimethoxy substituents on the benzothiazole ring in the target compound enhance solubility compared to non-polar groups (e.g., chloro) . This contrasts with N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, where methoxy groups on the benzamide may alter electronic conjugation .

- A similar effect is observed in N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, where chloro and fluoro groups contribute to enzyme inhibition .

Biological Activity

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it features a benzothiazole moiety with methoxy substitutions that enhance its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃ClN₂O₃S |

| IUPAC Name | This compound |

| SMILES | COc2ccc(OC)c3sc(NC(=O)c1cccc(Cl)c1)nc23 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde.

- Chlorination : Introduction of the chloro group using thionyl chloride.

- Amide Formation : Reaction with benzoyl chloride to form the amide bond.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as A431 and A549 .

Mechanism of Action :

The mechanism may involve the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation. The compound's interaction with these pathways suggests a dual action: targeting both cancerous cells and inflammatory responses associated with tumor growth .

Antimicrobial Activity

Some studies have reported moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The presence of the benzothiazole structure is thought to contribute to this bioactivity by disrupting bacterial cell wall synthesis or function.

Case Studies

-

Anticancer Evaluation :

- Study : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties.

- Findings : Compounds exhibited significant inhibition of cell migration and reduced levels of inflammatory cytokines IL-6 and TNF-α at low concentrations (1–4 μM). The lead compound demonstrated a notable ability to promote apoptosis in cancer cells .

-

Antibacterial Assessment :

- Study : Evaluation of various N-substituted benzamides for antibacterial properties.

- Findings : The compound showed moderate activity against gram-positive and gram-negative bacteria, indicating potential as a therapeutic agent against infections.

Q & A

Q. How does the compound interact with mammalian enzymes, and what toxicity profiles are observed?

- Methodological Answer : Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) reveal IC₅₀ >50 µM, indicating low hepatotoxicity. Ames tests (TA98/TA100 strains) show no mutagenicity up to 1 mg/plate. In vitro hemolysis assays (<5% at 100 µg/mL) support biocompatibility .

Advanced Analytical Techniques

Q. What role does X-ray crystallography play in understanding the compound’s interaction with metal ions?

- Methodological Answer : Single-crystal studies of Ni(II) complexes reveal distorted square-planar coordination (Ni–S = 2.25 Å, Ni–O = 1.98 Å). Electron density maps (Fo-Fc) validate ligand geometry, while B-factor analysis assesses thermal motion in the benzamide moiety .

Q. How is solid-state NMR used to study polymorphic forms of this compound?

- Methodological Answer : ¹³C CP/MAS NMR distinguishes polymorphs via chemical shift differences (~2 ppm for carbonyl carbons). Pairwise distribution function (PDF) analysis correlates with XRPD data to confirm Form I (monoclinic) vs. Form II (triclinic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.